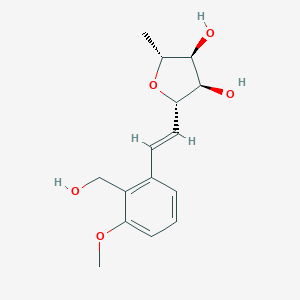

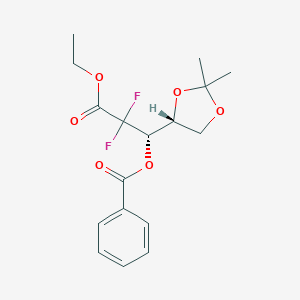

![molecular formula C10H11Cl2NS B143387 1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride CAS No. 132740-14-8](/img/structure/B143387.png)

1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

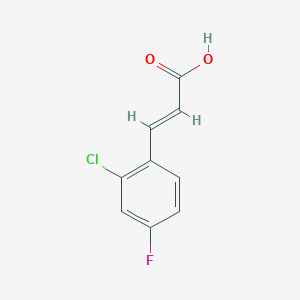

The compound "1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride" appears to be a derivative of benzo[b]thiophen, which is a compound of interest in pharmacological research due to its potential anti-5HT and anti-tumor activity. The structure of this compound suggests that it is a chlorinated benzo[b]thiophen with an N-methylmethanamine group attached, forming a hydrochloride salt .

Synthesis Analysis

The synthesis of related benzo[b]thiophen derivatives has been reported. For instance, 3-Chloromethylbenzo[b]thiophen can react with various N-alkyl-ethanolamines to yield N-alkyl-N-(2-hydroxyethyl)-3-aminomethylbenzo[b]thiophen derivatives. These amino-alcohols can then be converted into their corresponding hydrochlorides using thionyl chloride in dry chloroform . Although the specific synthesis of "1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride" is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophen derivatives is characterized by a benzene ring fused to a thiophene ring. The presence of a chlorine atom and an N-methylmethanamine group would influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and binding properties .

Chemical Reactions Analysis

Benzo[b]thiophen derivatives can undergo various chemical reactions. For example, hexachlorobenzo[b]thiophen can form Grignard reagents, react with LAH for nucleophilic replacement, and undergo catalytic hydrogenation to yield tetrachlorobenzo[b]thiophen with a high yield. It can also form a dioxide with peroxytrifluoroacetic acid and yield hexachlorophenyl-acetylene upon vacuum pyrolysis . These reactions demonstrate the reactivity of the chlorinated positions on the benzo[b]thiophen ring, which could be relevant for the synthesis and further functionalization of "1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride".

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride" would likely include its solubility in various solvents, melting point, and stability under different conditions. These properties are essential for its handling and application in pharmacological studies. The presence of the hydrochloride group suggests that it would be soluble in water and polar organic solvents, which is typical for hydrochloride salts. The chlorinated benzo[b]thiophen core and the N-methylmethanamine group would contribute to the compound's overall lipophilicity and potential to cross biological membranes .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A study by Sedlák et al. (2008) describes the synthesis and characterization of carboxamides and their derivatives through reactions involving 3-chlorobenzo[b]thiophene-2-carbonyl chloride, leading to the preparation of alkyl derivatives and exploring the potential for substituent replacement via the Buchwald-Hartwig reaction. This work contributes to the field by detailing synthetic routes and characterizations of thiophene derivatives, potentially applicable to a wide range of chemical and pharmaceutical research areas (Sedlák et al., 2008).

Silva et al. (2014) report on the preparation, analytical characterization, and crystal structures of N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride and its gold derivative. This study provides insights into the structural aspects of thiophene derivatives, which could be crucial for the development of new materials or pharmaceuticals (Silva et al., 2014).

Pharmacological Evaluation

Research on thiophene derivatives, such as those involving the structural framework related to "1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride," has shown potential in pharmacological applications. For example, compounds synthesized from 3-chlorobenzo[b]thiophene-2-carbonyl chloride have been evaluated for their antimicrobial activities, offering insights into the design of new therapeutic agents (Bhatt et al., 2015).

A notable study by Wunnava et al. (2023) on the design, synthesis, and evaluation of certain derivatives as serotonin reuptake transporter (SERT) inhibitors showcases the therapeutic potential of thiophene-based compounds in addressing depression, highlighting the relevance of structural modifications to enhance pharmacological properties (Wunnava et al., 2023).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(3-chloro-1-benzothiophen-2-yl)-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNS.ClH/c1-12-6-9-10(11)7-4-2-3-5-8(7)13-9;/h2-5,12H,6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEJFFOMRHLMJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C2=CC=CC=C2S1)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

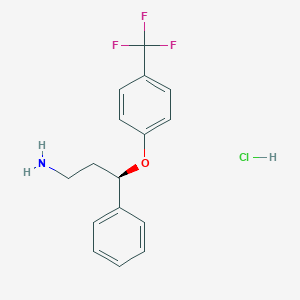

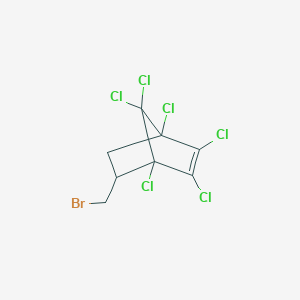

![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)